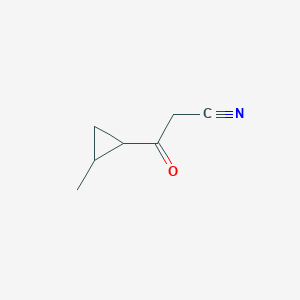
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Übersicht
Beschreibung
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (3-(4-FP)-2-MOPN) is a compound that has been used in a variety of scientific research applications. It is an organofluorine compound with a unique chemical structure that has made it a useful tool for biochemistry and pharmacology research.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic chemistry, this compound is utilized as a precursor for synthesizing various heterocyclic compounds. Its fluorinated aromatic structure makes it a valuable intermediate for creating molecules with potential biological activity. For instance, it can be used in the synthesis of pyrazoles, which are significant in medicinal chemistry due to their therapeutic properties .
Medicinal Chemistry
“3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile” finds applications in medicinal chemistry for the development of new drugs. Its structure is conducive to creating molecules that can interact with biological systems, potentially leading to the discovery of new pharmaceuticals. It has been used in the synthesis of compounds with PPAR agonist activity, which are relevant in treating metabolic disorders .
Material Science
In material science, this compound can contribute to the development of new polymers with unique properties. For example, it can be incorporated into the backbone of polymers to enhance their thermal stability and chemical resistance, making them suitable for high-performance applications .
Biochemistry
Biochemically, the compound could be involved in enzyme-catalyzed reactions to produce chiral intermediates. These intermediates are crucial for synthesizing biologically active compounds, such as pharmaceuticals, that require specific stereochemistry .
Environmental Science
Environmental science research could explore the degradation of “3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile” to understand its impact on ecosystems. Its breakdown products and their interaction with environmental factors are areas of interest for ensuring safe pharmaceutical and material disposal .
Analytical Chemistry
In analytical chemistry, derivatives of this compound may serve as standards or reagents in chromatographic methods. They can help in the quantification and analysis of complex mixtures, aiding in the quality control of pharmaceuticals and other chemical products .
Agricultural Science
The agricultural sector might investigate the use of this compound in developing new agrochemicals. Its structural framework can be modified to create compounds that protect crops from bacterial diseases, thus improving yield and food security .
Polymer Chemistry
Lastly, in polymer chemistry, “3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile” can be a monomer for crafting advanced polymers. These polymers could exhibit desirable properties such as high durability, resistance to solvents, and thermal stability, which are essential for industrial applications .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUDEAOTCLSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)


![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)




![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)


